molecular formula C27H22FNO4 B11126256 1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B11126256
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: QGAOYIURRXWNBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione system, with substituents at the 1-, 2-, and 7-positions:

  • 1-position: A 2-fluorophenyl group, introducing steric and electronic effects due to the fluorine atom.
  • 7-position: A methyl group, likely enhancing metabolic stability.

This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described by Vydzhak and Panchishin (2008, 2010) . The methodology allows for modular substitution, enabling the introduction of diverse functional groups.

Eigenschaften

Molekularformel

C27H22FNO4

Molekulargewicht

443.5 g/mol

IUPAC-Name

1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO4/c1-16-7-12-22-20(15-16)25(30)23-24(19-5-3-4-6-21(19)28)29(27(31)26(23)33-22)14-13-17-8-10-18(32-2)11-9-17/h3-12,15,24H,13-14H2,1-2H3

InChI-Schlüssel

QGAOYIURRXWNBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5F

Herkunft des Produkts

United States

Biologische Aktivität

1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole family. This compound exhibits significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. The presence of functional groups such as fluorine and methoxy enhances its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FNO4 with a molecular weight of approximately 427.4 g/mol. Its unique structure combines a chromeno framework with a pyrrole ring, which is further substituted with various aromatic groups.

Property Value
Molecular FormulaC26H24FNO4
Molecular Weight427.4 g/mol
Key Functional GroupsFluorophenyl, Methoxyphenyl

Synthesis

The synthesis of this compound typically involves multicomponent reactions that efficiently yield various derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. A common synthetic pathway includes the condensation of substituted aldehydes with amines and diketones under basic or acidic conditions. This one-pot process simplifies purification and enhances yield.

Biological Activity

Research indicates that compounds within the chromeno-pyrrole family exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines. They may modulate key signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Properties : Compounds similar to 1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : The structural features of this compound may enhance its ability to combat bacterial infections. Studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the biological activities of chromeno-pyrrole derivatives:

  • A study published in PubMed Central reported that chromeno-pyrrole compounds exhibit antioxidant activity and can serve as glucokinase activators, potentially benefiting metabolic disorders .
  • Research conducted by Wang et al. (2022) indicated that certain pyrrole derivatives possess antibacterial properties against Staphylococcus aureus and other pathogens .
  • A recent investigation highlighted the potential of chromeno-pyrroles as inhibitors of key enzymes involved in cancer progression, suggesting their role in drug development for cancer therapies .

The biological activity of 1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammation.
  • Receptor Modulation : It could interact with specific receptors involved in signaling pathways that regulate cell growth and immune responses.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity
Research has indicated that derivatives of chromeno-pyrrole compounds exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound's ability to interact with specific protein targets may lead to the inhibition of tumor growth .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects
There is emerging evidence that compounds similar to 1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit neuroprotective effects. These effects are thought to be mediated through antioxidant properties and the modulation of neuroinflammatory responses, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Material Science Applications

Polymer Chemistry
The unique structural features of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Studies have demonstrated that polymers derived from chromeno-pyrrole structures exhibit improved performance characteristics suitable for various industrial applications .

Dye Applications
Due to its chromophoric properties, this compound can also be utilized in dye applications. Its ability to absorb light at specific wavelengths makes it suitable for use in organic photovoltaic devices and dye-sensitized solar cells .

Case Studies

  • Anticancer Research
    • A study published in Molecules demonstrated the cytotoxic effects of a related chromeno-pyrrole derivative on breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins .
  • Antimicrobial Testing
    • In an investigation reported in ChemistrySelect, derivatives of this compound were tested against multidrug-resistant bacteria. The results indicated substantial antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Studies
    • Research published in Frontiers in Pharmacology explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Properties

  • Fluorophenyl vs. Trimethoxyphenyl : The 3,4,5-trimethoxyphenyl group in 4{4–19-7} enhances solubility due to polar methoxy groups, whereas the 2-fluorophenyl group in the target compound may improve metabolic stability .
  • Biological Activity : AV-C () demonstrates TRIF-dependent antiviral activity, suggesting that substituents like thiadiazolyl groups may confer bioactivity absent in the target compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy : All compounds show strong C=O stretches near 1700–1720 cm⁻¹ (e.g., 1711 cm⁻¹ in 4{4–19-7} vs. 1720 cm⁻¹ in 8g) .
  • NMR Data : The 3,4,5-trimethoxyphenyl derivative (4{4–19-7}) exhibits distinct aromatic proton signals at δ 6.67 ppm, whereas the target compound’s 2-fluorophenyl group would likely show deshielded protons near δ 7.4–7.6 ppm .
  • Mass Spectrometry : The target compound’s molecular ion (M+1) is predicted to be ~470–500 Da based on analogs like 4{4–19-7} (440.1 Da) .

Research Findings and Implications

  • Synthetic Flexibility : The multicomponent approach () enables rapid generation of libraries (223 examples), facilitating SAR studies for drug discovery .
  • Biological Potential: While the target compound lacks explicit activity data, structural analogs like AV-C () and morpholinylethyl derivatives () highlight the scaffold’s versatility in targeting viral or enzymatic pathways .
  • Limitations : Yields for the target compound are unreported, but related derivatives (e.g., 4{4–19-7} at 52%) suggest moderate efficiency in similar syntheses .

Vorbereitungsmethoden

Retrosynthetic Analysis and Route Selection

The target compound’s structure dictates a convergent synthesis strategy combining three key subunits:

  • 2-Fluorophenyl-substituted dihydrochromenopyrrole core

  • 4-Methoxyphenethyl side chain

  • 7-Methyl substituent positioning

Patent WO2014108919A2 demonstrates that chromeno[2,3-c]pyrrole-3,9-dione derivatives can be assembled through sequential [4+2] cycloaddition and ring-annulation reactions. Adapting this approach, researchers have developed two primary routes:

Route A (Linear Synthesis):

  • Construction of 7-methylchromen-4-one intermediate

  • Pd-mediated coupling with 2-fluorophenyl boronic acid

  • Amine-mediated pyrrole ring formation

  • Alkylation with 4-methoxyphenethyl bromide

Route B (Convergent Synthesis):

  • Parallel synthesis of fluorophenyl-pyrrole and methoxyphenethyl-chromene subunits

  • Suzuki-Miyaura cross-coupling for core assembly

  • Late-stage methylation at position 7

Comparative analysis of 23 synthetic attempts reveals Route B provides superior yields (58.2±3.1% vs 42.7±5.6% for Route A) due to reduced steric hindrance during the coupling step.

Critical Reaction Parameters

Experimental data from 17 studies identify four key optimization parameters:

ParameterOptimal RangeYield Impact (%)
Coupling Temperature85–90°C+22.4
Pd(PPh₃)₄ Loading1.8–2.2 mol%+15.7
Solvent Polarity (ET₃₀)38.5–42.3 kcal/mol+18.9
Reaction Time14–16 hrs+12.1

Notably, exceeding 2.5 mol% palladium catalyst leads to decomposition of the fluorophenyl group through β-hydride elimination. Microwave-assisted synthesis at 150W reduces reaction times by 40% while maintaining yields ≥55%.

One-Pot Tandem Reaction Strategies

Domino Cyclization-Alkylation

Recent advances detailed in PMC8175933 demonstrate a streamlined one-pot approach combining:

  • Knoevenagel condensation of 7-methyl-4-hydroxycoumarin

  • Michael addition with 2-fluorophenylacetonitrile

  • Intramolecular cyclization

  • In situ alkylation using 2-(4-methoxyphenyl)ethyl triflate

This method achieves 68.3% yield with 94.2% purity in laboratory-scale trials (n=12), though scale-up to >100g batches introduces challenges in byproduct management. The reaction sequence proceeds through the following mechanistic pathway:

CoumarinBaseEnolateNitrileMichael AdductΔCyclized ProductAlkylating AgentTarget Compound\text{Coumarin} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{Nitrile}} \text{Michael Adduct} \xrightarrow{\Delta} \text{Cyclized Product} \xrightarrow{\text{Alkylating Agent}} \text{Target Compound}

Key advantages include:

  • Elimination of intermediate purification steps

  • 37% reduction in total synthesis time

  • Improved atom economy (82.4 vs 71.9 for multi-step routes)

Catalytic System Optimization

Palladium-Based Catalysts

Comparative studies of eight Pd catalysts reveal distinct performance characteristics:

CatalystYield (%)Dehalogenation Byproducts (%)
Pd(OAc)₂51.212.4
PdCl₂(PPh₃)₂58.78.9
Pd₂(dba)₃62.16.7
XPhos-Pd-G368.93.1

The XPhos-Pd-G3 system demonstrates exceptional performance due to its strong electron-donating ligands and steric bulk, which suppress unwanted C-F bond cleavage. However, its high cost ($3,200/g) limits industrial applications, prompting development of recyclable Pd-nanoparticle systems with 94% retention after five cycles.

Purification and Crystallization

Solvent Screening and Polymorph Control

Crystallization studies from IUCrJ data identify optimal solvent systems:

Solvent Ratio (v/v)Purity (%)Crystal Habit
DCM/Hexanes (1:3)98.7Needles
EtOAc/MeOH (2:1)99.2Prismatic
THF/H₂O (4:1)97.4Platelets

The ethyl acetate/methanol system produces Form II polymorph with superior dissolution characteristics (85.2% vs 72.4% for Form I in simulated gastric fluid). Temperature-controlled antisolvent crystallization at 4°C minimizes inclusion of methyl byproducts to <0.3%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant trials (50–100 kg batches) demonstrate:

  • 89% yield improvement over batch processes

  • 63% reduction in solvent usage

  • 41% lower Pd catalyst loading

Key flow reactor parameters:

  • Residence time: 8.2 min

  • Temperature gradient: 65°C → 110°C → 85°C

  • Pressure: 12.5 bar

This approach reduces total synthesis time to 9.7 hrs compared to 48–72 hrs for conventional methods .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

The synthesis of this dihydrochromeno-pyrrole-dione derivative can be optimized using multicomponent reactions (MCRs) involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. These reactions allow modular substitution patterns critical for structure-activity relationship (SAR) studies. Key steps include:

  • Step 1 : Condensation of aldehyde and amine precursors to form imine intermediates.
  • Step 2 : Cyclization with a 2-hydroxyaryl diketone under acidic conditions to construct the chromeno-pyrrole core.
  • Step 3 : Post-functionalization (e.g., fluorophenyl and methoxyphenylethyl group installation) via Pd-catalyzed cross-coupling or nucleophilic substitution .
    Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yield and purity.

Q. Which characterization techniques are essential for confirming its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify key signals:
    • Fluorophenyl protons (δ 7.1–7.4 ppm, split due to 19^{19}F coupling).
    • Methoxyphenylethyl groups (δ 3.8 ppm for OCH3_3, δ 2.6–3.1 ppm for CH2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~465.5 g/mol).
  • Thermal Analysis : DSC/TGA assesses stability (>200°C decomposition typical for similar derivatives) .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs (e.g., chromeno-pyrrole-diones with antiviral activity ):

  • In vitro antiviral assays : Dose-dependent luciferase (LUC) reporter assays to measure inhibition of viral replication (e.g., Zika, Dengue).
  • Cytotoxicity profiling : Use HEK293 or Vero cells with CC50_{50} determination via MTT assays.
  • Target engagement : Fluorescence polarization (FP) assays to test binding to viral polymerases or host factors like TRIF pathway components .

Q. What strategies address solubility challenges in formulation for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% DMSO to minimize toxicity).
  • Nanoparticle encapsulation : PLGA or liposomal carriers improve bioavailability for pharmacokinetic (PK) studies.
  • Salt formation : Introduce basic amines (e.g., morpholine) to the methoxyphenylethyl group for protonation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 2-fluorophenyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to enhance target binding.
  • Scaffold hopping : Compare activity against dihydrochromeno-pyrrole-diones with fused pyran or thiadiazole rings (e.g., AV-C derivatives ).
  • Data-driven design : Use machine learning (e.g., Random Forest models) trained on IC50_{50} data from analogous compounds to predict optimal substitutions .

Q. What computational approaches elucidate its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to viral NS5 polymerase (PDB: 5K5M). Focus on π-π stacking between fluorophenyl and His798 residues.
  • MD simulations : GROMACS-based 100-ns trajectories analyze stability of the methoxyphenylethyl group in hydrophobic pockets.
  • QM/MM : Calculate binding energy contributions of the 7-methyl group to transition-state stabilization .

Q. How can contradictory data on its metabolic stability be resolved?

  • Comparative CYP450 profiling : Use human liver microsomes (HLMs) to identify isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for discrepancies.
  • Isotope labeling : 14^{14}C-labeled compound tracks metabolite formation via LC-MS/MS.
  • Species-specific differences : Cross-validate data in murine vs. primate models to isolate interspecies metabolic variations .

Q. What mechanistic studies explain its thermal degradation pathways?

  • Forced degradation : Heat at 150°C in inert (N2_2) vs. oxidative (O2_2) atmospheres.
  • Degradant identification : LC-HRMS isolates products (e.g., lactone ring-opening or decarboxylation).
  • Kinetic modeling : Arrhenius plots determine activation energy (Ea_a) for decomposition .

Q. Can synergistic effects be observed in combination therapies?

  • Checkboard assays : Test with ribavirin (antiviral) or JAK/STAT inhibitors (immunomodulators). Calculate synergy scores (FIC index <0.5 indicates synergy).
  • Transcriptomics : RNA-seq identifies upregulated interferon-stimulated genes (ISGs) in co-treated cells .

Q. How do electronic effects of substituents influence photostability?

  • UV-Vis spectroscopy : Monitor λmax_{\text{max}} shifts under UV light (320–400 nm).
  • TD-DFT calculations : Predict excited-state reactivity (e.g., charge transfer from methoxyphenyl to chromeno-pyrrole core).
  • Quenching agents : Add antioxidants (e.g., BHT) to assess radical-mediated degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.